1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
Overview
Description
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine is a chemical compound with the molecular formula C12H14N4. It is characterized by the presence of a pyrazole ring attached to a phenyl group via a methylene bridge, and an amine group attached to the phenyl ring.
Mechanism of Action
Mode of Action
, which could potentially disrupt microtubule dynamics and inhibit cell division.
Biochemical Pathways
, it’s plausible that multiple pathways could be impacted, potentially including those related to inflammation, pain perception, and cell division.
Pharmacokinetics
. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
, it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
. Such factors could include pH, temperature, and the presence of other molecules or ions in the environment.
Biochemical Analysis
Biochemical Properties
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression. The compound’s ability to bind to specific targets within the cell is crucial for its biochemical activity and overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to cumulative changes in cellular behavior, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular compartments. Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and impact.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to the phenyl group via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the pyrazole reacts with a benzyl halide.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pyrazolines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine can be compared with other similar compounds, such as:
1-(2-(1H-pyrazol-1-yl)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methylene bridge.
1-(2-(1H-pyrazol-1-yl)phenyl)propanamine: Similar structure but with a propyl group instead of a methylene bridge.
1-(2-(1H-pyrazol-1-yl)phenyl)butanamine: Similar structure but with a butyl group instead of a methylene bridge.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[2-(pyrazol-1-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14/h1-7H,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYIZKYKKIPFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429432 | |
Record name | 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878466-22-9 | |
Record name | 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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